Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Properties
IUPAC Name |
ethyl 2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-12(17)10-8-14-13(18)15(11(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPOPAWGMIWVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Biginelli Protocol
The Biginelli reaction remains a cornerstone for synthesizing tetrahydropyrimidine derivatives. Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is typically prepared via a one-pot condensation of ethyl acetoacetate (1.5 mmol), benzaldehyde (1.2 mmol), and urea (1.2 mmol) in methanol under acidic catalysis (e.g., concentrated HCl). The reaction proceeds via imine formation, followed by cyclization and dehydration.
Reaction Conditions:
Mechanistic Insights
The mechanism involves three steps:
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Acid-catalyzed formation of an N-acyliminium ion from benzaldehyde and urea.
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Nucleophilic attack by ethyl acetoacetate’s enol form.
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Cyclization and dehydration to form the tetrahydropyrimidine ring.
Diethyl Oxalate-Mediated Condensation
Alkoxide-Promoted Cyclization
An alternative route employs diethyl oxalate (10 mmol) and acetophenone (10 mmol) in the presence of sodium ethoxide (NaOEt, 10 mmol). The reaction initiates with Claisen condensation, forming a β-ketoester intermediate, which subsequently cyclizes under basic conditions.
Procedure:
Solvent and Base Optimization
Replacing ethanol with tetrahydrofuran (THF) and using potassium tert-butoxide (t-BuOK) instead of NaOEt increases reaction rates but may reduce yield due to side reactions.
Organocatalytic and Hybrid Catalytic Methods
DMAP-Catalyzed Three-Component Reaction
A three-component reaction utilizing 4-nitrobenzaldehyde, ethyl cyanoacetate, and cyclohexane-1,3-dione in ethanol with DMAP (4-dimethylaminopyridine) as a catalyst achieves high regioselectivity. While originally designed for chromene derivatives, this method adapts to pyrimidinecarboxylates by substituting reagents.
Modified Protocol:
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Aldehyde: Benzaldehyde (10 mmol)
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Nucleophile: Ethyl acetoacetate (10 mmol)
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Catalyst: DMAP (1 mmol)
Magnetic Nanoparticle-Supported Catalysts
Recent advances employ Fe₃O₄@SiO₂-SO₃H nanoparticles to enhance recyclability. These catalysts facilitate solvent-free conditions, reducing environmental impact.
Advantages:
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors enable:
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Precise temperature control (70±2°C).
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Automated reagent mixing (residence time: 30 minutes).
Typical Parameters:
| Parameter | Value |
|---|---|
| Throughput | 50 kg/h |
| Purity | >98% (HPLC) |
| Solvent Consumption | 30% lower than batch |
Purification Techniques
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Recrystallization: Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials.
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Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) for high-purity isolates.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Biginelli Reaction | HCl | Methanol | Reflux | 60–70 | 95 |
| Diethyl Oxalate | NaOEt | Ethanol | 80°C | 55–65 | 90 |
| DMAP Catalysis | DMAP | Ethanol | Reflux | 70 | 97 |
| Flow Reactor | None | Solvent-free | 70°C | 75 | 98 |
Mechanistic Challenges and Solutions
Byproduct Formation
Side products like 3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid arise from over-oxidation. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce dihydropyrimidines .
Scientific Research Applications
Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Thioxo vs. Dioxo : Replacement of the 2-oxo group with a thioxo group (e.g., in ) increases molecular weight due to sulfur’s higher atomic mass and alters hydrogen-bonding interactions in crystal structures .
- N1 Substitution : The isopropyl group in introduces steric bulk, which may reduce solubility compared to the parent compound.
Pharmacological and Chemical Properties
Bioactivity
- Antimicrobial Activity : Thioxo analogs (e.g., ) exhibit enhanced antibacterial activity compared to dioxo derivatives, likely due to sulfur’s electron-withdrawing effects .
- Calcium Channel Modulation: The parent compound’s dioxo structure is critical for calcium channel blocking, a property shared with dihydropyrimidinones like Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Physicochemical Properties
Biological Activity
Introduction
Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (C13H12N2O4) is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its activity.
The synthesis of this compound typically involves the condensation of ethyl acetoacetate with urea and benzaldehyde under acidic or basic conditions. This reaction leads to the formation of the pyrimidine ring structure. The compound can undergo various chemical reactions such as oxidation and reduction, which can yield different derivatives useful for further biological studies.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O4 |
| Molecular Weight | 248.25 g/mol |
| IUPAC Name | This compound |
This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites. This inhibition can disrupt metabolic pathways and cellular processes crucial for various physiological functions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In a study evaluating a series of pyrimidine derivatives for antimicrobial activity against various bacterial and fungal strains, ethyl 2,4-dioxo-3-phenyl derivatives showed moderate to promising inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring significantly influenced antimicrobial efficacy .
Case Studies
- Antibacterial Screening : A study conducted on the antibacterial activity of various derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced activity against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined for these compounds, showcasing their potential as effective antibacterial agents .
- Antifungal Activity : In another case study focusing on antifungal properties, derivatives of ethyl 2,4-dioxo-3-phenyl demonstrated significant activity against Aspergillus niger. The results suggested that modifications to the chemical structure could lead to improved antifungal efficacy. Compounds with nitro and amino substituents were particularly effective .
Research Findings
Recent literature reviews have summarized various findings related to the biological activities of ethyl 2,4-dioxo-3-phenyl derivatives:
Future Directions
The exploration of ethyl 2,4-dioxo-3-phenyl derivatives continues to be a promising area for drug development. Future research should focus on optimizing these compounds for enhanced bioactivity and lower toxicity profiles. Additionally, in vivo studies are necessary to evaluate their therapeutic potential in clinical settings.
Q & A
Q. What are the common synthetic routes for Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via Biginelli condensation or modified multi-step protocols. Key precursors include aldehydes, β-keto esters (e.g., ethyl acetoacetate), and urea/thiourea derivatives. For example:
- Method A : Refluxing 4-cyanobenzaldehyde, ethyl acetoacetate, thiourea, and NHCl in acetic acid (100°C, 8 h) yields crystalline products after recrystallization .
- Method B : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves efficiency by 20–30% compared to conventional heating .
Q. Table 1: Synthesis Optimization
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional | Reflux (AcOH, 8 h) | 65–75 | |
| Microwave | 100°C, 30 min | 85–90 | |
| Solvent-free | Catalyst (e.g., FeCl) | 70–80 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray Crystallography : Resolves disorder in substituents (e.g., ethyl group occupancy ratios of 0.7:0.3) and confirms flattened boat conformations of the pyrimidine ring .
- NMR Spectroscopy : H and C NMR distinguish keto-enol tautomers and confirm regiochemistry (e.g., phenyl vs. methyl substituents) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at 1680–1720 cm) and hydrogen bonding (N–H⋯O/S interactions at 3200–3400 cm) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s crystallographic packing and solubility?
Intermolecular N–H⋯O and N–H⋯S hydrogen bonds form 1D chains along the c-axis, which further stabilize 3D networks via π-π stacking. These interactions:
- Reduce solubility in non-polar solvents (e.g., hexane) due to strong lattice energy.
- Enhance thermal stability (melting point >200°C) .
Q. Table 2: Key Hydrogen Bond Parameters
| Donor-Acceptor | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H⋯O | 2.85–3.10 | 150–165 | |
| N–H⋯S | 3.30–3.50 | 140–155 |
Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?
Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., –CN, –CF) increase electrophilicity at C5, altering reactivity .
- Reaction Monitoring : Use HPLC or TLC to track intermediates (e.g., enamine vs. diketone forms) .
- Crystallographic Disorder : Dynamic disorder in ethyl groups may lead to misassignment of molecular conformations .
Example : A study reporting 90% yield via microwave synthesis vs. 65% via conventional methods highlights the role of energy input in reducing side reactions.
Q. What strategies improve regioselectivity in substitution reactions at the pyrimidine ring?
- Electrophilic Substitution : Use Lewis acids (e.g., AlCl) to direct substitutions to the electron-deficient C5 position .
- Nucleophilic Attack : Polar aprotic solvents (e.g., DMF) favor nucleophilic displacement at carbonyl groups (C2/C4) .
Case Study : Substitution with 4-chlorophenyl groups at C4 achieved 85% regioselectivity using FeCl catalysis in DMF .
Q. How do computational methods (e.g., DFT) aid in predicting reaction pathways or tautomeric stability?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use chiral auxiliaries (e.g., (–)-menthol) or enzymatic resolution to separate R/S enantiomers .
- Catalyst Design : Asymmetric catalysis (e.g., Cu(I)/BOX complexes) achieves >90% ee in dihydropyrimidinone derivatives .
Data Contradictions and Troubleshooting
- Contradiction : Varying melting points (e.g., 198–205°C) due to polymorphic forms or solvate formation.
- Solution : Perform DSC/TGA to identify hydrates or solvates .
- Contradiction : Discrepant H NMR shifts for methyl groups (δ 1.2–1.4 ppm).
- Solution : Use deuterated solvents (e.g., DMSO-d) to minimize solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
